molecular formula C12H16O B12662730 (3-(Allyloxy)propyl)benzene CAS No. 93981-51-2

(3-(Allyloxy)propyl)benzene

Cat. No.: B12662730
CAS No.: 93981-51-2
M. Wt: 176.25 g/mol
InChI Key: ZAJDPZZYLOEGDB-UHFFFAOYSA-N
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Description

(3-(Allyloxy)propyl)benzene is an organic compound with the molecular formula C12H16O. It is also known as 3-phenylpropyl allyl ether. This compound consists of a benzene ring attached to a propyl chain, which is further connected to an allyloxy group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H5CH2CH2CH2OH+CH2=CHCH2BrC6H5CH2CH2CH2OCH2CH=CH2+KBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}=\text{CH}_2 + \text{KBr} C6​H5​CH2​CH2​CH2​OH+CH2​=CHCH2​Br→C6​H5​CH2​CH2​CH2​OCH2​CH=CH2​+KBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.

    Reduction: Formation of 3-(propoxy)propylbenzene.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

(3-(Allyloxy)propyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpropyl alcohol: Lacks the allyloxy group, making it less reactive in certain types of reactions.

    Allylbenzene: Contains an allyl group directly attached to the benzene ring, differing in structure and reactivity.

    Benzyl allyl ether: Similar ether linkage but with a different carbon chain length.

Uniqueness

(3-(Allyloxy)propyl)benzene is unique due to the presence of both an allyloxy group and a propyl chain attached to the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

93981-51-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-prop-2-enoxypropylbenzene

InChI

InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2

InChI Key

ZAJDPZZYLOEGDB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCCC1=CC=CC=C1

Origin of Product

United States

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